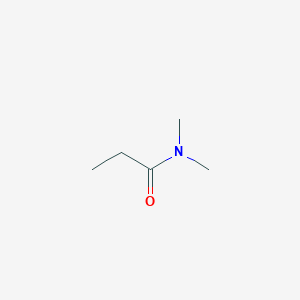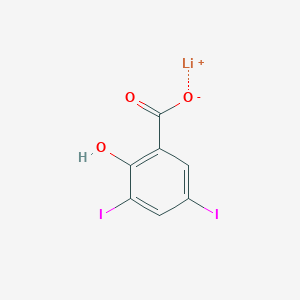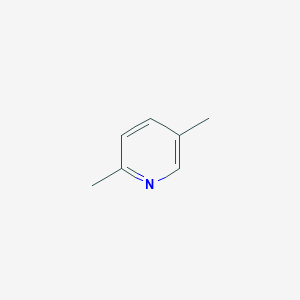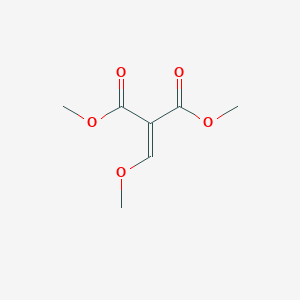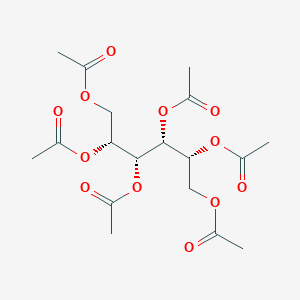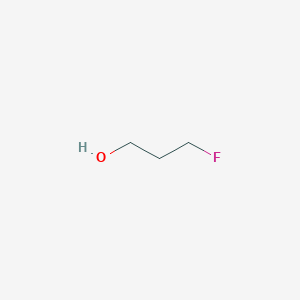![molecular formula C7H12O2 B147163 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone CAS No. 135185-94-3](/img/structure/B147163.png)
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is a chemical compound that is commonly known as propylene oxide. It is an organic compound that is used in the production of various industrial chemicals, including polyurethane plastics, propylene glycol, and glycol ethers. The compound is also used as a sterilizing agent in the food industry and as a fumigant in the agricultural industry.
作用機序
The mechanism of action of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is not well understood. However, it is believed that the compound works by disrupting the cell membrane of microorganisms, leading to their death. This makes it an effective sterilizing agent in the food and agricultural industries.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. However, studies have shown that exposure to the compound can cause irritation to the skin, eyes, and respiratory system. Long-term exposure has been linked to an increased risk of cancer.
実験室実験の利点と制限
One of the main advantages of using 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone in lab experiments is its ability to act as a sterilizing agent. This makes it ideal for use in experiments that require a sterile environment. However, the compound can be toxic to cells and may interfere with the results of certain experiments.
将来の方向性
There are several future directions for research on 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone. One area of interest is in the development of new methods for synthesizing the compound. Another area of research is in the development of new applications for the compound, particularly in the field of polymer chemistry. Finally, there is a need for more research on the potential health effects of exposure to the compound, particularly in the workplace.
合成法
The most common method for synthesizing 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone is through the chlorohydrin process. In this process, propylene oxide is reacted with hydrochloric acid to form propylene chlorohydrin. The propylene chlorohydrin is then reacted with sodium hydroxide to produce 1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone.
科学的研究の応用
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of polymer chemistry. The compound is used as a monomer in the production of polyurethane plastics, which have a wide range of applications in the automotive, construction, and furniture industries.
特性
CAS番号 |
135185-94-3 |
|---|---|
製品名 |
1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
1-[(2R,3S)-3-propyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O2/c1-3-4-6-7(9-6)5(2)8/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
IHZYAXBRHOYWLM-BQBZGAKWSA-N |
異性体SMILES |
CCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCC1C(O1)C(=O)C |
正規SMILES |
CCCC1C(O1)C(=O)C |
同義語 |
Ethanone, 1-(3-propyloxiranyl)-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



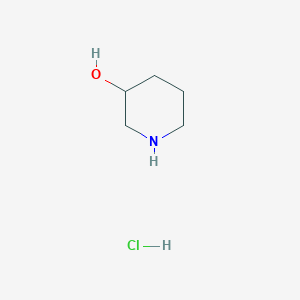
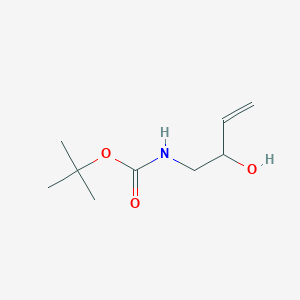
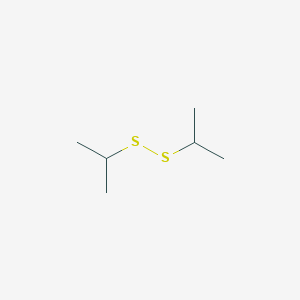
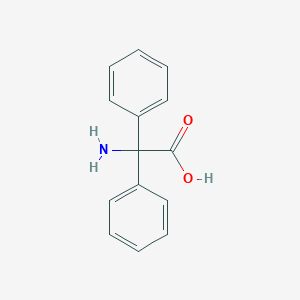
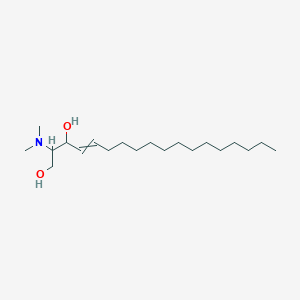
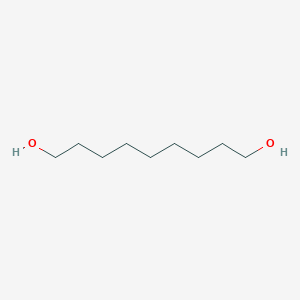
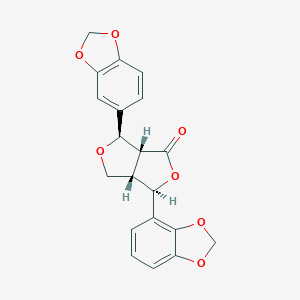
![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
